molecular formula C8H6Cl2O2 B13549121 3-Chloro-4-methylphenyl chloroformate

3-Chloro-4-methylphenyl chloroformate

Cat. No.: B13549121
M. Wt: 205.03 g/mol
InChI Key: MFRWQDNINPPFAF-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. Chloroformates are widely used as reagents in organic chemistry due to their reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:

3-Chloro-4-methylphenol+Phosgene3-Chloro-4-methylphenyl chloroformate+HCl\text{3-Chloro-4-methylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .

Comparison with Similar Compounds

    Methyl Chloroformate: Used in similar applications but with different reactivity and volatility.

    Benzyl Chloroformate: Commonly used for introducing the Cbz (carboxybenzyl) protecting group.

    Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group.

Uniqueness: 3-Chloro-4-methylphenyl chloroformate is unique due to its specific reactivity profile and the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and the properties of the products formed .

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(3-chloro-4-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3

InChI Key

MFRWQDNINPPFAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)Cl)Cl

Origin of Product

United States

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